(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid
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Overview
Description
(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid typically involves the condensation reaction between 2-ethoxybenzaldehyde and hydrazinecarboxylic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage (C=N) and then cooled to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit enzymatic activities or disrupt cellular processes. Additionally, the hydrazone group can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxybenzylidene)hydrazinecarboxylic acid
- 2-(2-Hydroxybenzylidene)hydrazinecarboxylic acid
- 2-(2-Chlorobenzylidene)hydrazinecarboxylic acid
Uniqueness
(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
6641-55-0 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[(E)-(2-ethoxyphenyl)methylideneamino]carbamic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9-6-4-3-5-8(9)7-11-12-10(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b11-7+ |
InChI Key |
JTLXDXCWVADHAD-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)O |
Origin of Product |
United States |
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